molecular formula C6H4FNO2 B14848716 2-Fluoro-6-hydroxyisonicotinaldehyde

2-Fluoro-6-hydroxyisonicotinaldehyde

Cat. No.: B14848716
M. Wt: 141.10 g/mol
InChI Key: LNTPNJFBFQILEP-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxyisonicotinaldehyde is a fluorinated pyridine derivative characterized by a hydroxyl (-OH) group at the 6-position and an aldehyde (-CHO) group at the 4-position of the pyridine ring, with a fluorine substituent at the 2-position. Its molecular formula is inferred to be C₆H₄FNO₂, and its molecular weight is approximately 141.10 g/mol (calculated based on atomic contributions). This compound serves as a versatile synthetic intermediate, particularly in pharmaceutical and agrochemical research, where its aldehyde group facilitates nucleophilic addition reactions (e.g., forming Schiff bases) .

Properties

IUPAC Name

2-fluoro-6-oxo-1H-pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-4(3-9)2-6(10)8-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTPNJFBFQILEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxyisonicotinaldehyde typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of 2-amino-6-methylpyridine, followed by oxidation to form the aldehyde group. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high yield and purity of the final product, often requiring multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxyisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-hydroxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom’s strong electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The closest structural analog documented in literature is 2-Amino-6-fluoroisonicotinic Acid (CAS 1393583-50-0), which shares the 2-fluoro and 6-substituted pyridine backbone but differs in functional groups:

  • 2-Fluoro-6-hydroxyisonicotinaldehyde : Contains a hydroxyl (-OH) at position 6 and an aldehyde (-CHO) at position 4.
  • 2-Amino-6-fluoroisonicotinic Acid: Features an amino (-NH₂) group at position 2 and a carboxylic acid (-COOH) at position 4 .

These functional group variations significantly influence reactivity and applications. For example:

  • The aldehyde group in the target compound is highly electrophilic, enabling condensation reactions, whereas the carboxylic acid in the analog is suited for amide or ester formation.

Physicochemical Properties

While experimental data for this compound are scarce, theoretical comparisons can be drawn:

Property This compound (Inferred) 2-Amino-6-fluoroisonicotinic Acid
Molecular Formula C₆H₄FNO₂ C₆H₅FN₂O₂
Molecular Weight ~141.10 g/mol 156.11 g/mol
Functional Groups -CHO, -OH, -F -COOH, -NH₂, -F
Key Applications Schiff base formation, nucleophilic additions Peptide coupling, heterocyclic synthesis

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